molecular formula C9H6N2O3 B13736605 2-Nitro-1H-indole-3-carbaldehyde

2-Nitro-1H-indole-3-carbaldehyde

Cat. No.: B13736605
M. Wt: 190.16 g/mol
InChI Key: LWALXHVEMHTZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-1H-indole-3-carbaldehyde is a versatile bifunctional building block essential for advanced synthetic organic chemistry and medicinal chemistry research. The compound features a reactive aldehyde group at the C3 position and a nitro group at the C2 position of the indole scaffold, a privileged structure in drug discovery . This unique arrangement allows it to serve as a key precursor for the synthesis of complex molecular architectures and potential biologically active molecules . The electron-withdrawing nitro group significantly alters the electronic properties of the indole ring, deactivating it towards electrophilic substitution and directing subsequent reactions with high regioselectivity . The aldehyde group is highly amenable to condensation reactions, such as the Henry reaction with nitromethane to form nitrovinyl indoles, and serves as a critical component in multicomponent reactions to generate diverse heterocyclic libraries . Furthermore, the nitro group itself can be reduced to an amino group, providing a versatile handle for constructing fused ring systems like pyrrolo[3,2-d]isothiazoles or other nitrogen-containing heterocycles of pharmaceutical interest . Research into indole-3-carbaldehyde derivatives highlights their significant role in generating pharmaceutically relevant scaffolds, demonstrating their value in the assembly of compounds with potential anti-platelet aggregation, antimicrobial, and anticancer properties . This compound is supplied for chemical synthesis and research applications. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-nitro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6N2O3/c12-5-7-6-3-1-2-4-8(6)10-9(7)11(13)14/h1-5,10H

InChI Key

LWALXHVEMHTZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)[N+](=O)[O-])C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Nitro 1h Indole 3 Carbaldehyde

Reactions Involving the Formyl Group (–CHO)

The aldehyde functional group (–CHO) at the C3 position of the indole (B1671886) ring is a primary site of reactivity. It readily participates in oxidation, condensation, and various nucleophilic addition reactions. The presence of the electron-withdrawing nitro group at the C2 position enhances the electrophilicity of the formyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted indole-3-carbaldehyde. masterorganicchemistry.comlibretexts.org

The formyl group of 2-Nitro-1H-indole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 2-Nitro-1H-indole-3-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For analogous compounds like 6-nitro-1H-indole-3-carbaldehyde, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this conversion. The reaction involves the conversion of the aldehyde to a carboxylic acid functional group, a fundamental transformation in organic synthesis. In biological systems, aldehyde oxidases can also catalyze the oxidation of indole-3-carbaldehydes to their corresponding carboxylic acids. nih.gov

Table 1: Oxidation of Nitro-1H-indole-3-carbaldehydes

Starting Material Product Typical Reagents
This compound 2-Nitro-1H-indole-3-carboxylic acid Potassium permanganate, Chromium trioxide

Condensation reactions involving the formyl group are a cornerstone of the chemistry of this compound, providing a direct route to compounds containing a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. redalyc.org These reactions typically involve the reaction of the aldehyde with a primary amine or its derivatives, liberating a molecule of water. masterorganicchemistry.com The resulting imines are valuable intermediates in organic synthesis and often exhibit a range of biological activities. nih.govnih.gov

This compound reacts with primary amines to form imines, commonly referred to as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org A wide variety of primary amines, including aromatic and aliphatic amines, can be used to generate a diverse library of Schiff base derivatives. nih.govajchem-b.com For example, indole-3-carboxaldehyde (B46971) is known to react with amino acids, aminophenols, and other amines to form stable Schiff bases. nih.gov The general mechanism involves the formation of a carbinolamine intermediate which then eliminates water to form the C=N double bond. redalyc.orgmasterorganicchemistry.com The synthesis of these compounds is often straightforward, sometimes occurring under mild conditions, including microwave irradiation or in the absence of a solvent. organic-chemistry.org

Table 2: Representative Schiff Base Synthesis from Indole-3-carbaldehydes

Aldehyde Amine Product Type
Indole-3-carbaldehyde l-Amino acids (e.g., histidine) Indolyl Schiff Base nih.gov
Indole-3-carbaldehyde 1,4-Diaminobutane Bis-Schiff Base ijpbs.com
Substituted Indole-3-carbaldehyde Substituted 2-aminothiazole Thiazole-Indole Schiff Base jocpr.com

Reacting this compound with hydrazine (B178648) or its derivatives (such as hydrazides) leads to the formation of hydrazones. dergipark.org.trnih.gov These compounds are characterized by the R₁R₂C=NNR₃R₄ structural motif. The synthesis involves the condensation of the aldehyde with the terminal nitrogen atom of the hydrazine moiety, again with the elimination of water. nih.gov Hydrazones are a significant class of compounds in medicinal chemistry, possessing a wide spectrum of biological activities. nih.gov The reaction is analogous to imine formation and is a reliable method for derivatizing the carbonyl group. dergipark.org.trnih.gov

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com this compound is an excellent substrate for this reaction due to the enhanced electrophilicity of its carbonyl carbon. nih.gov

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. wikipedia.orgnih.gov This carbanion then attacks the formyl group of the indole derivative. The subsequent elimination of a water molecule results in the formation of a new carbon-carbon double bond conjugated to the indole ring and the electron-withdrawing groups. sigmaaldrich.com Common active methylene compounds used in this reaction include malononitrile, cyanoacetic acid, and barbituric acid derivatives. wikipedia.orgnih.govamazonaws.com The resulting α,β-unsaturated systems are versatile synthetic intermediates. sigmaaldrich.comnih.gov

Table 3: Knoevenagel Condensation of Aldehydes

Aldehyde Active Methylene Compound Catalyst (Typical) Product Type
This compound Malononitrile Piperidine 2-((2-Nitro-1H-indol-3-yl)methylene)malononitrile sigmaaldrich.comnih.gov
Indole-3-carbaldehyde Derivative Imidazolidine-2,4-dione --- Indolyl-substituted α,β-unsaturated system amazonaws.com
Benzaldehyde Malononitrile Amino-bifunctional frameworks 2-(Phenylmethylene)malononitrile nih.gov

The formyl group of this compound is susceptible to a broad range of other nucleophilic additions. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol derivative. libretexts.orgyoutube.com

The reactivity of the carbonyl group is significantly enhanced by the electron-withdrawing nature of the 2-nitro group, which increases the partial positive charge on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This makes the aldehyde more reactive towards nucleophiles compared to unsubstituted or electron-rich aromatic aldehydes. libretexts.org Nucleophiles that can participate in these reactions include organometallic reagents (e.g., Grignard reagents), cyanide ions (to form cyanohydrins), and hydride reagents (for reduction to the corresponding alcohol, 2-Nitro-1H-indol-3-yl)methanol). masterorganicchemistry.comyoutube.com The initial addition can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com

Condensation Reactions for C=N Bond Formation

Transformations of the Nitro Group (–NO₂)

The nitro group is a versatile functional group that can undergo several important transformations, providing access to a range of substituted indole derivatives.

One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. This conversion yields 2-Amino-1H-indole-3-carbaldehyde, a valuable intermediate for the synthesis of more complex heterocyclic systems and biologically active molecules. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reductants.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and often clean reaction profiles. This process involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com For the reduction of nitroindoles, common catalysts include palladium on carbon (Pd/C) and Raney nickel. orgsyn.org The reaction typically proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the stepwise reduction to the amine occurs. youtube.com

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

Catalyst Reagent Typical Conditions Product Reference
Palladium on carbon (Pd/C) Hydrogen gas (H₂) Benzene (B151609) or other suitable solvent 2-Amino-1H-indole-3-carbaldehyde orgsyn.org
Raney nickel Hydrogen gas (H₂) or Hydrazine hydrate Methanol/THF 2-Amino-1H-indole-3-carbaldehyde orgsyn.org

A variety of chemical reducing agents can also be used to convert the nitro group to an amine. These methods offer alternatives to catalytic hydrogenation, particularly when other functional groups in the molecule might be sensitive to hydrogenation conditions. Common chemical reductants include metals in acidic media, such as iron powder in acetic acid, and salts like tin(II) chloride. orgsyn.org Another effective system for reducing nitro groups in indole derivatives is the combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂∙4H₂O). tci-thaijo.org This combination offers a milder alternative to reagents like lithium aluminum hydride (LiAlH₄). tci-thaijo.org

Table 2: Chemical Reductants for Nitro Group Reduction

Reductant Reaction Conditions Product Reference
Iron powder Acetic acid 2-Amino-1H-indole-3-carbaldehyde orgsyn.org
Tin(II) chloride - 2-Amino-1H-indole-3-carbaldehyde
Sodium borohydride / Nickel(II) acetate Acetonitrile/water, room temperature 2-Amino-1H-indole-3-carbaldehyde tci-thaijo.org

The presence of the strongly electron-withdrawing nitro group at the C2 position makes the indole ring susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. nih.govlibretexts.org In the case of this compound, the nitro group itself can potentially act as the leaving group, although substitution at other positions activated by the nitro group is also a key reactive pathway.

Research on the related compound 1-methoxy-6-nitroindole-3-carbaldehyde demonstrates that the C2 position is highly activated towards nucleophilic attack, leading to the displacement of the methoxy (B1213986) group. nii.ac.jp This suggests that this compound would be similarly reactive, with the nitro group facilitating nucleophilic attack at the C2 position. A wide range of nucleophiles, including nitrogen-centered (e.g., piperidine, pyrrole (B145914), indole), sulfur-centered (e.g., sodium thiomethoxide), and carbon-centered nucleophiles, can participate in these reactions, typically in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like DMF. nii.ac.jpdoi.org

Table 3: Examples of Nucleophilic Aromatic Substitution on a Nitro-Indole Scaffold

Nucleophile Base Solvent Product Type Reference
Piperidine NaH DMF 2-Piperidinyl-indole derivative nii.ac.jp
Pyrrole NaH DMF 2-Pyrrolyl-indole derivative nii.ac.jp
Indole NaH DMF 2,2'-Biindole derivative nii.ac.jp
Sodium thiomethoxide (NaSMe) - DMF 2-(Methylthio)-indole derivative nii.ac.jp
N-acetyl-L-cysteine NaH DMF S-(Indol-2-yl)-cysteine derivative nii.ac.jp

Reduction to Amino Indole Derivatives

Intermolecular Coupling Reactions and Cycloadditions

The indole nucleus, particularly when functionalized, is an excellent platform for intermolecular coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.

Indole derivatives are frequently used in palladium-catalyzed cross-coupling reactions to form C-C bonds. wikipedia.org While direct examples involving this compound are not extensively detailed, the reactivity of similar indole structures, such as halo-indoles or triflates, in reactions like the Suzuki, Heck, and Sonogashira couplings is well-established. nih.gov The aldehyde and nitro functionalities on this compound make it a precursor for derivatives suitable for these coupling reactions. For instance, the indole nitrogen or another position on the ring could be modified to introduce a leaving group (e.g., a halide), setting the stage for cross-coupling. nih.govresearchgate.net

These reactions typically involve the oxidative addition of an organohalide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or reaction with an alkene or alkyne (in Heck and Sonogashira reactions), and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Table 4: Potential C-C Coupling Reactions for Indole Derivatives

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed Reference
Suzuki Coupling Organoboron compound + Organohalide Pd catalyst (e.g., Pd(PPh₃)₄), Base Aryl-Aryl, Aryl-Vinyl nih.gov
Heck Coupling Alkene + Organohalide Pd catalyst (e.g., Pd(OAc)₂), Base Aryl-Vinyl nih.gov
Sonogashira Coupling Terminal alkyne + Organohalide Pd catalyst, Cu(I) co-catalyst, Base Aryl-Alkynyl nih.gov
Stille Coupling Organostannane + Organohalide Pd catalyst Aryl-Aryl, Aryl-Vinyl nih.gov

Carbon-Nitrogen (C–N) Coupling Reactions

The formation of new carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex nitrogen-containing molecules. This compound can participate in C-N coupling reactions primarily through two pathways: reactions involving the aldehyde group and nucleophilic substitution of the nitro group.

The aldehyde functionality at the C-3 position is a key site for C-N bond formation, typically through condensation reactions with amine nucleophiles to form imines (Schiff bases). These reactions are fundamental in the synthesis of more complex heterocyclic systems. For instance, the reaction of indole-3-carboxaldehydes with anthranilamide derivatives can lead to the formation of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. nih.gov This transformation involves an initial C-N bond formation followed by cyclization. While specific studies on the 2-nitro derivative are not extensively detailed, the general reactivity of indole-3-carboxaldehydes suggests that it would serve as a viable substrate. nih.govresearchgate.net

Another significant pathway for C-N coupling involves the nucleophilic aromatic substitution (SNAr) of the C-2 nitro group. The strong electron-withdrawing nature of both the nitro and aldehyde groups makes the C-2 position susceptible to attack by strong nitrogen nucleophiles. Analogous reactions have been observed in related nitroindole systems, such as 6-nitro-1H-indole-3-carbaldehyde, where the nitro group can be displaced by nucleophiles like amines under basic conditions. This suggests that this compound could react with various primary or secondary amines to yield 2-amino-1H-indole-3-carbaldehyde derivatives.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for C-N bond formation. nih.gov Although direct examples with this compound are scarce in the literature, the methodology is broadly applicable to aryl halides and pseudo-halides. The transformation of the nitro group into a better leaving group could potentially enable such couplings.

Table 1: Representative C-N Coupling Reactions

ReactantReagent/CatalystProduct TypeReference
1H-Indole-3-carboxaldehydeAnthranilamide, p-TSA2-(1H-Indol-3-yl)quinazolin-4(3H)-one nih.gov
6-Nitro-1H-indole-3-carbaldehydeAmines/Thiols (Nucleophiles)6-Substituted-indole derivatives

Functionalization of the Indole Nitrogen (N-1) Position

The nitrogen atom of the indole ring (N-1) is a common site for functionalization, which can significantly alter the molecule's properties and reactivity. N-alkylation and N-arylation are the most prevalent transformations for the indole core.

N-Alkylation: The N-H bond of the indole can be readily deprotonated by a suitable base, followed by reaction with an alkylating agent. Classical conditions for N-alkylation employ a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govrsc.org This method is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org The presence of the electron-withdrawing groups in this compound would increase the acidity of the N-H proton, potentially facilitating the reaction under milder basic conditions.

N-Arylation: The introduction of an aryl group at the N-1 position is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. nih.gov Copper-catalyzed N-arylation has proven effective for indole-3-carboxaldehyde. researchgate.net A study demonstrated the reaction of indole-3-carboxaldehyde with various dihaloarenes in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K₂CO₃) to yield N-arylated products. researchgate.net These conditions are generally applicable to a wide range of indoles and aryl halides. nih.gov Given this precedent, this compound is expected to undergo similar N-arylation reactions, providing access to a diverse library of N-aryl-2-nitro-1H-indole-3-carbaldehyde derivatives.

Table 2: Methods for N-1 Functionalization of Indole-3-carbaldehydes

Reaction TypeReagentsConditionsProduct ExampleReference
N-AlkylationNaH, Benzyl bromideTHF, 0 °C to rt, 12 h1-Benzyl-1H-indole-3-carbaldehyde nih.gov
N-Arylation2,3-Dichloropyrazine, CuI, K₂CO₃DMF, Reflux1,1'-(Pyrazine-2,3-diyl)bis(indole-3-carbaldehyde) researchgate.net
N-Arylation4,6-Dichloropyrimidine, CuI, K₂CO₃DMF, Reflux1-(6-Chloropyrimidin-4-yl)indole-3-carbaldehyde researchgate.net

Applications of 2 Nitro 1h Indole 3 Carbaldehyde As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecular Architectures

The unique chemical reactivity of 2-Nitro-1H-indole-3-carbaldehyde makes it a valuable building block for the synthesis of intricate organic molecules. The presence of both an electron-withdrawing nitro group and a reactive aldehyde group on the indole (B1671886) scaffold allows for a variety of chemical transformations. ontosight.ai These functional groups can be selectively targeted to build up molecular complexity in a stepwise manner.

Key reactions involving this compound include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Condensation Reactions: The aldehyde group readily participates in condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.

Coupling Reactions: The indole core can undergo various C-C and C-N coupling reactions, facilitating the construction of elaborate molecular frameworks. researchgate.net

These reactions enable chemists to use this compound as a starting point for creating diverse and complex molecular architectures.

Precursor in Heterocyclic Compound Synthesis

The compound is a key precursor in the synthesis of a wide array of heterocyclic compounds. ontosight.ai The indole nucleus itself is a fundamental heterocyclic system, and the attached functional groups provide handles for further cyclization reactions.

Design of Fused Ring Systems

This compound is instrumental in the design and synthesis of fused heterocyclic systems. The aldehyde group can react with various binucleophilic reagents to construct new rings fused to the indole core. For example, it can be used to synthesize quinazolinones by reacting with anthranilamide. nih.gov This approach allows for the creation of polycyclic molecules with potential applications in materials science and medicinal chemistry.

Synthesis of Nitrogen-Containing Heterocycles

The presence of the nitro group, which can be readily reduced to an amino group, makes this compound a valuable precursor for a variety of nitrogen-containing heterocycles. The resulting 2-amino-1H-indole-3-carbaldehyde is a key intermediate that can undergo intramolecular or intermolecular cyclization reactions to form new heterocyclic rings. For instance, condensation of indole-2-carbaldehydes with nitromethane (B149229), followed by reduction, yields 2-(2-aminoethyl)indoles, which are important structural motifs. derpharmachemica.com

Role in Natural Product Analog and Derivative Synthesis

Indole is a common structural motif found in many natural products with significant biological activity. derpharmachemica.comnih.gov this compound serves as a versatile starting material for the synthesis of analogs and derivatives of these natural products. By modifying the structure of the natural product, chemists can explore structure-activity relationships and potentially develop new therapeutic agents with improved properties. The reactivity of the aldehyde and nitro groups allows for the introduction of various substituents and functional groups, leading to a diverse library of natural product derivatives. derpharmachemica.com

Scaffold Development in Medicinal Chemistry Research

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govmdpi.com this compound provides a valuable platform for the development of new medicinal compounds. chemimpex.com

Rational Design of Indole-Based Chemical Entities

The well-defined reactivity of this compound allows for the rational design of new indole-based chemical entities with specific therapeutic targets in mind. mdpi.comchemimpex.com The nitro group, for instance, is a feature in some bioactive molecules and can be a precursor to other functionalities. nih.gov The aldehyde group provides a point for diversification, allowing for the synthesis of a library of compounds for biological screening. nih.gov This rational approach to drug design, starting from a versatile scaffold like this compound, is a cornerstone of modern medicinal chemistry. mdpi.comchemimpex.com

Exploration of Structure-Activity Relationships through Chemical Modification (focus on design principles)

The strategic chemical modification of this compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). The design principles for these modifications are centered on systematically altering the molecule's physicochemical properties—such as its size, shape, electronic distribution, and hydrogen bonding capability—to enhance its interaction with biological targets and improve its therapeutic potential. The indole nucleus, particularly when substituted with electron-withdrawing groups like the nitro group, serves as a privileged scaffold for developing a wide array of bioactive compounds. nih.govresearchgate.net

The primary design principles for modifying this compound involve several key strategies:

Modification of the Aldehyde Group: The aldehyde at the C3-position is a versatile chemical handle. It readily undergoes condensation reactions (e.g., Knoevenagel, Aldol) with various nucleophiles. nih.govresearchgate.net This allows for the extension of the molecule and the introduction of diverse functional groups, which can explore different binding pockets of a target protein. For instance, condensation with active methylene (B1212753) compounds can lead to the formation of new heterocyclic rings fused to the indole core. scirp.org

Modification of the Nitro Group: The nitro group at the C2-position significantly influences the molecule's electronic properties and reactivity. A common strategy is the reduction of the nitro group to an amine (2-amino-1H-indole-3-carbaldehyde). This primary amine can then be acylated, alkylated, or used to form Schiff bases, introducing a wide range of substituents. This transformation fundamentally alters the electronic nature of the scaffold, converting an electron-withdrawing group into an electron-donating one, which can drastically change the molecule's binding mode and biological activity. nih.gov

Substitution on the Indole Ring: Introducing additional substituents, such as halogens (e.g., chloro, bromo) or alkyl groups, at other positions on the indole's benzene (B151609) ring is a classic SAR strategy. nih.govresearchgate.net Halogens can modulate the molecule's lipophilicity and act as hydrogen bond acceptors, while alkyl groups can provide van der Waals interactions within a hydrophobic pocket of a target. These modifications fine-tune the electronic landscape and steric profile of the entire scaffold. nih.gov

Molecular Hybridization: This advanced design principle involves covalently linking the 2-nitroindole scaffold with another known pharmacophore. nih.govresearchgate.net For example, derivatives can be hybridized with other bioactive heterocyclic compounds like quinazolinones, triazoles, or thiazolidinones. nih.govnih.gov The goal is to create a single molecule that can interact with multiple targets or that combines the beneficial properties of both parent molecules, potentially leading to synergistic effects or a novel mechanism of action.

Bioisosteric Replacement: In some cases, the entire indole ring system may be replaced with a bioisostere—a different structural motif with similar physical or chemical properties. A key example is the conversion of indoles into indazoles. rsc.org Indazoles are considered bioisosteres of indoles and are particularly valued in the design of kinase inhibitors because the arrangement of nitrogen atoms can facilitate strong hydrogen bond interactions within the ATP-binding site of kinases. rsc.org

These design principles are systematically applied to generate libraries of compounds that are then screened for biological activity. The resulting data helps to build a comprehensive SAR model, guiding the rational design of more potent and selective therapeutic agents.

Modification Strategy Design Principle Potential Outcome Relevant Reactions
Aldehyde Group Modification Introduce new functional groups and extend the molecular scaffold to probe target binding sites.Altered potency and selectivity; new interactions with target.Knoevenagel condensation, Aldol condensation, Schiff base formation. nih.govscirp.org
Nitro Group Reduction Convert electron-withdrawing group to a versatile amine handle to alter electronics and add new vectors for substitution.Fundamental change in electronic properties; enables further functionalization.Catalytic hydrogenation, reduction with metals (e.g., Fe/HCl).
Indole Ring Substitution Fine-tune lipophilicity, steric bulk, and electronic properties of the core scaffold.Improved pharmacokinetic properties and binding affinity.Electrophilic aromatic substitution (e.g., halogenation). nih.govnih.gov
Molecular Hybridization Combine two distinct pharmacophores to create a novel molecule with potentially synergistic or dual-action activity.Novel biological activity; potential to overcome drug resistance.Multi-step synthesis involving coupling reactions. nih.govnih.gov
Bioisosteric Replacement Replace the indole core with a different heterocycle (e.g., indazole) to improve binding or other properties.Enhanced target-specific interactions (e.g., hydrogen bonding with kinases).Ring-opening and re-closure reactions (e.g., nitrosation). rsc.org

Development of Chemical Probes for Molecular Target Interactions

The unique chemical features of this compound make it and its derivatives valuable starting points for the development of chemical probes. These probes are essential tools in chemical biology for identifying and studying the function of molecular targets, visualizing cellular processes, and elucidating biological pathways. ontosight.ai

The design of chemical probes from this scaffold leverages its inherent reactivity and structural motifs:

Covalent Probes: The aldehyde group is an electrophilic center that can react with nucleophilic amino acid residues in proteins, such as the ε-amino group of lysine, to form a covalent Schiff base. This property is exploited to design irreversible inhibitors or activity-based probes that covalently label the active site of a target enzyme. This stable linkage allows for the subsequent identification of the target protein through methods like mass spectrometry.

Affinity-Based Probes: By modifying the scaffold, for example, by attaching a reporter tag (like biotin) or a photo-crosslinking group, derivatives of this compound can be converted into affinity-based probes. These probes bind non-covalently to their target, and upon activation (e.g., by UV light), they form a covalent bond, allowing for the capture and identification of interacting proteins.

Fluorescent Probes: The indole ring is a fluorophore, and its photophysical properties can be modulated by substitution. By strategically modifying the 2-nitroindole-3-carbaldehyde structure, it is possible to create fluorescent probes whose emission changes upon binding to a specific target or in response to a particular cellular environment. chemimpex.com These probes are invaluable for real-time imaging of cellular events and tracking the localization of specific molecules. chemimpex.com

Probes for Redox Biology: The nitroaromatic system is a key feature. The nitro group can undergo bioreduction in hypoxic environments or by specific nitroreductase enzymes to form reactive nitroso, hydroxylamino, and amino intermediates. This process can be harnessed to design probes that are selectively activated in cancer cells, which often have hypoxic regions, or to study the activity of specific reductase enzymes. The reactive intermediates generated can interact with cellular macromolecules like DNA and proteins, providing a mechanism to probe these interactions.

The molecular targets for probes derived from this scaffold are diverse and reflect the wide range of biological activities reported for indole derivatives. These targets include enzymes, particularly kinases, where the indole or a bioisosteric indazole ring can mimic the adenine (B156593) portion of ATP. rsc.orgnih.gov Other potential targets include DNA, where the planar indole ring can intercalate between base pairs, and various receptors where the specific arrangement of functional groups allows for high-affinity binding.

Probe Type Design Strategy Target Interaction Application
Covalent Probe Utilize the reactivity of the C3-aldehyde group.Forms a covalent Schiff base with nucleophilic residues (e.g., lysine) on a protein.Irreversible enzyme inhibition; activity-based protein profiling (ABPP).
Fluorescent Probe Modify the indole scaffold to create a molecule with environment-sensitive fluorescence.Binding to a target induces a change in fluorescence intensity or wavelength.Real-time imaging of molecular targets or cellular processes. chemimpex.com
Redox-Activated Probe Leverage the bioreduction of the C2-nitro group.The probe is activated under specific cellular conditions (e.g., hypoxia) to bind to nearby macromolecules.Probing enzyme activity (nitroreductases); targeting hypoxic cancer cells.
Affinity-Based Probe Attach a reporter tag (e.g., biotin) or a photo-crosslinker to the scaffold.High-affinity, selective binding to a target, followed by covalent capture upon activation.Identification and isolation of unknown protein targets ("pull-down" assays).

Advanced Spectroscopic and Computational Investigations of 2 Nitro 1h Indole 3 Carbaldehyde Derivatives

Elucidation of Complex Molecular Structures through Advanced NMR Techniques

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural determination of complex organic molecules like 2-Nitro-1H-indole-3-carbaldehyde. While standard one-dimensional (1D) NMR provides initial data on proton and carbon environments, more sophisticated methods are required to piece together the complete molecular puzzle.

Two-Dimensional NMR Spectroscopy for Connectivity and Conformation

Two-dimensional (2D) NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map out the bonding framework and spatial relationships.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would confirm the connectivity of the protons on the benzene (B151609) ring portion of the indole (B1671886) structure.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the specific carbon signal to its attached proton.

HMBC: This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the aldehyde proton and the C3 carbon of the indole ring would confirm the position of the carbaldehyde group.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for the parent compound, 1H-indole-3-carbaldehyde, which serve as a basis for analyzing substituted derivatives. rsc.org

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N-H~8.79-
C2-H~7.86~135.75
CHO~10.08~185.34
C4-H~8.35~124.39
C5-H~7.35~123.04
C6-H~7.35~121.88
C7-H~7.45~120.55
C3-~118.38
C3a-~136.79
C7a-~111.70

Data is for the parent compound 1H-indole-3-carbaldehyde and serves as a reference.

Dynamic NMR Studies for Isomeric Interconversions

Dynamic NMR (DNMR) is employed to study time-dependent phenomena such as the interconversion between different conformers or isomers. In molecules like this compound, restricted rotation around the C3-CHO single bond could lead to the existence of different rotational isomers (rotamers). At room temperature, the interconversion between these rotamers might be rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, it may be possible to slow this rotation sufficiently to observe distinct signals for each rotamer, allowing for the determination of the energy barrier to rotation.

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer deep insights into the molecular properties of this compound that are not directly accessible through experimental means alone.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic character of a molecule is fundamentally linked to its reactivity. DFT calculations are used to model the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For a related isomer, 4-nitro-1H-indole-carboxaldehyde (NICA), DFT calculations have been performed, providing a model for understanding the electronic properties of nitro-indole derivatives. nih.gov

Molecular OrbitalEnergy (eV) - Example Data for NICA nih.govDescription
HOMO-7.15Indicates the region of the molecule most likely to donate electrons in a reaction.
LUMO-3.25Indicates the region of the molecule most likely to accept electrons.
HOMO-LUMO Gap3.90A larger gap suggests higher kinetic stability.

This data is for the positional isomer 4-nitro-1H-indole-carboxaldehyde and is presented for illustrative purposes. nih.gov

Computational Modeling of Reactivity and Selectivity

Computational models can predict the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the electron density distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.

For a nitro-indole-carbaldehyde, the MEP surface would be expected to show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be found around the N-H proton, making it a potential site for deprotonation by a base. Such analyses are crucial for predicting how the molecule will interact with other reagents. taylorfrancis.com

Conformational Preference and Isomeric Stability

DFT calculations can be used to determine the most stable three-dimensional arrangement (conformation) of a molecule. By calculating the relative energies of different possible conformations, such as those arising from rotation around the C3-CHO bond, the lowest energy (most stable) conformer can be identified.

For the related isomer 4-nitro-1H-indole-carboxaldehyde, DFT calculations have been used to optimize the molecular geometry to find its most stable structure. researchgate.net These calculations confirm the planarity of the indole ring system and provide precise bond lengths and angles. Such studies on this compound would similarly elucidate its preferred conformation and the relative stability of any significant isomers, providing a foundational understanding of its structural and energetic landscape.

Spectroscopic Characterization of Reaction Intermediates and Products for Mechanistic Insight

The elucidation of reaction mechanisms relies heavily on the structural confirmation of all chemical species involved, from stable starting materials and products to transient intermediates. Spectroscopic techniques are indispensable tools in this endeavor. For derivatives of this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information on molecular structure, while advanced techniques like transient absorption spectroscopy can offer glimpses into the fleeting existence of reaction intermediates. nih.gov

The characterization of the final products of a reaction is the first step in confirming a proposed mechanism. For instance, in the synthesis of this compound via the Vilsmeier-Haack reaction, the spectroscopic data of the purified product must match the expected structure. The presence of characteristic signals confirms that the desired formylation has occurred at the C3 position of the 2-nitroindole precursor.

Spectroscopic Data for this compound

The successful synthesis of this compound is confirmed by a specific set of spectroscopic signatures. These data provide direct evidence for the presence of the key functional groups—the indole ring, the nitro group, and the aldehyde group—in their expected positions.

Technique Observation Interpretation
¹H NMR A characteristic signal appears in the 9–10 ppm range. This chemical shift is typical for an aldehyde proton (-CHO), confirming the formylation of the indole ring.
IR Spectroscopy Strong absorption bands are observed around 1500-1550 cm⁻¹. These frequencies are characteristic of the asymmetric stretching vibration of a nitro group (NO₂), confirming its presence on the indole ring.
Mass Spectrometry The molecular ion peak in the mass spectrum corresponds to the expected molecular weight of C₉H₆N₂O₃ (190.16 g/mol ). This confirms the overall elemental composition of the synthesized molecule.

This table presents expected spectroscopic data for this compound based on typical values for related compounds.

Further reactions involving this compound can be monitored using these spectroscopic techniques. For example, the oxidation of the aldehyde group to a carboxylic acid would result in the disappearance of the aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum and the appearance of a broad signal for the carboxylic acid proton, along with a shift in the carbonyl (C=O) stretch in the IR spectrum. Similarly, the reduction of the nitro group to an amino group would lead to the disappearance of the characteristic NO₂ IR bands and the appearance of N-H stretching bands, as well as significant shifts in the aromatic proton signals in the ¹H NMR spectrum.

Probing Reactive Intermediates

While the characterization of stable products is routine, observing short-lived reaction intermediates requires specialized techniques. Transient absorption spectroscopy, for example, is a powerful method for studying the properties and reactivity of excited triplet states (T₁). nih.gov Although direct studies on this compound are not widely available, research on the related compound 6-nitroindole (B147325) demonstrates the potential of this technique. nih.gov In that study, the T₁ state of 6-nitroindole was characterized, revealing its high oxidizing capacity and its ability to participate in electron transfer and proton-coupled electron transfer reactions to generate radicals. nih.gov Such studies provide critical kinetic and mechanistic data that are impossible to obtain from product analysis alone. By identifying the transient absorption spectra of intermediates and measuring their reaction rate constants, a more complete picture of the photochemical reaction pathways can be assembled. nih.gov

Computational and Spectroscopic Synergy

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful complement to experimental spectroscopy. DFT can be used to predict the geometries and relative energies of different isomers and conformers, which aids in the interpretation of complex spectra. researchgate.net For example, in a study of indole-3-carbaldehyde semicarbazone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to support 2D NMR data. researchgate.net The calculations confirmed that the cis-E isomeric form was the most stable, which was consistent with the experimental Nuclear Overhauser Effect Spectroscopy (NOESY) data. researchgate.net This synergy between computational prediction and experimental verification provides a higher level of confidence in structural assignments, which is crucial for mechanistic analysis.

Spectroscopic Data of Related Indole-3-carbaldehyde Derivatives

To understand the influence of different substituents on the spectroscopic properties of the indole-3-carbaldehyde core, it is useful to compare data from various derivatives. The position and nature of substituents can significantly alter the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra.

Compound Name ¹H NMR (Solvent) ¹³C NMR (Solvent) Key IR Bands (cm⁻¹) Reference
1H-Indole-3-carbaldehyde (CDCl₃) δ 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.35 (m, 1H), 7.86 (d, 1H), 7.45 (m, 1H), 7.34 (m, 2H)(CDCl₃) δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70Not specified rsc.org
1-Methyl-1H-indole-3-carbaldehyde (CDCl₃) δ 10.01 (s, 1H, CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.42 (m, 3H), 3.90 (s, 3H, N-CH₃)(CDCl₃) δ 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69Not specified rsc.org
5-Chloro-1H-indazole-3-carboxaldehyde (acetone-d₆) δ 13.28 (brs, 1H, NH), 10.19 (s, 1H, CHO), 8.16 (dd, 1H), 7.75 (dd, 1H), 7.47 (dd, 1H)(acetone-d₆) δ 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.53243, 1659, 1447, 1333 nih.gov
5-Methoxy-1H-indazole-3-carboxaldehyde (DMSO-d₆) δ 14.06 (brs, 1H, NH), 10.16 (s, 1H, CHO), 7.61 (d, 1H), 7.49 (d, 1H), 7.12 (dd, 1H), 3.84 (s, 3H, OCH₃)(DMSO-d₆) δ 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.43201, 1663, 1452, 1258 nih.gov

Note: Indazole derivatives are included for comparison of the aldehyde and ring proton/carbon signals.

This comparative data illustrates how changes to the heterocyclic core (indole vs. indazole) and the introduction of substituents (methyl, chloro, methoxy) systematically impact the electronic environment of the molecule, which is reflected in the spectroscopic outputs. rsc.orgnih.gov Such databases of information are vital for predicting the structures of new derivatives and for identifying unknown products and intermediates in complex reaction mixtures.

Future Research Directions and Unexplored Chemical Space

Addressing Current Research Gaps on 2-Nitro-1H-indole-3-carbaldehyde

A significant focus of future research will be to fill the voids in our current understanding of this compound. This includes comprehensive comparative studies with its various isomers and a thorough investigation of its reactivity in a wider range of chemical transformations.

Comparative Studies with Positional Isomers

To date, a comprehensive comparative analysis between this compound and its positional isomers, such as 4-nitro, 5-nitro, 6-nitro, and 7-nitro-1H-indole-3-carbaldehyde, is lacking. The position of the nitro group on the indole (B1671886) ring is known to significantly influence the electronic properties, solubility, reactivity, and biological activity of the molecule. ontosight.ai For instance, the electron-withdrawing nature of the nitro group can affect the compound's interactions with biological targets. ontosight.ai

Future research should systematically synthesize and characterize all positional isomers of nitro-1H-indole-3-carbaldehyde. This will enable detailed studies comparing their physicochemical properties, spectroscopic data, and reactivity in various reactions. Such a study will provide a deeper understanding of the structure-property relationships within this class of compounds.

Below is a table outlining the known positional isomers of nitro-1H-indole-3-carbaldehyde and some of their key properties, highlighting the existing data and the need for more comprehensive comparative information.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Features (Predicted/Known)
This compound 16634-66-3C9H6N2O3190.16The nitro group at the 2-position directly influences the reactivity of the adjacent aldehyde and the pyrrole (B145914) ring nitrogen.
4-Nitro-1H-indole-3-carbaldehyde 5334-36-1C9H6N2O3190.16The nitro group at the 4-position is expected to have a different electronic influence on the benzene (B151609) ring compared to other isomers.
5-Nitro-1H-indole-3-carbaldehyde 6625-96-3C9H6N2O3190.16This isomer is noted for its utility in synthesizing potential anti-cancer agents and fluorescent probes. chemimpex.com
6-Nitro-1H-indole-3-carbaldehyde 16732-69-7C9H6N2O3190.16The electronic effects of the nitro group at the 6-position will differ from those at the 5- or 7-positions.
7-Nitro-1H-indole-3-carbaldehyde 16732-70-0C9H6N2O3190.16The proximity of the nitro group to the indole nitrogen is expected to significantly impact its properties.

Comprehensive Reactivity Profiles for Underinvestigated Transformations

While the fundamental reactivity of this compound in reactions like oxidation and reduction is known, its behavior in a broader range of chemical transformations remains largely unexplored. Future research should focus on developing a comprehensive reactivity profile for this compound.

Key areas for investigation include:

Condensation Reactions: Exploring reactions of the aldehyde group with a wider variety of active methylene (B1212753) compounds and other nucleophiles to synthesize novel heterocyclic systems. The Henry reaction with nitromethane (B149229) to form 3-nitrovinyl indole is a known example. wikipedia.orgtci-thaijo.org

Multicomponent Reactions: Utilizing this compound as a key component in one-pot, multicomponent reactions to build complex molecular architectures efficiently.

Cross-Coupling Reactions: Investigating the potential of the C-H bonds on the indole ring for functionalization via transition-metal-catalyzed cross-coupling reactions. acs.org

Photochemical Reactions: Exploring the photochemical reactivity of the nitro group and the indole core to access unique chemical transformations.

Development of Novel and Sustainable Synthetic Methodologies

The development of more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its derivatives is a crucial area for future research.

Catalyst Development for Enhanced Efficiency and Selectivity

Current synthetic methods, such as the Vilsmeier-Haack reaction for formylation and nitration, can sometimes lack regioselectivity and require harsh conditions. Future research should focus on the development of novel catalysts to improve these processes.

Regioselective Nitration: Designing catalysts that can direct the nitration of indole-3-carbaldehyde specifically to the 2-position, avoiding the formation of other isomers.

Efficient Formylation: Developing catalytic versions of the Vilsmeier-Haack reaction that operate under milder conditions and with lower catalyst loadings. orgsyn.org

Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of enantioselective catalysts will be paramount.

A table summarizing potential catalytic approaches for further investigation is presented below.

Catalytic ApproachTarget TransformationPotential Advantages
Heterogeneous CatalysisNitration/FormylationEase of catalyst separation and recycling, potential for continuous flow processes.
Homogeneous CatalysisCross-Coupling ReactionsHigh activity and selectivity, tunable ligand systems for fine-tuning reactivity. researchgate.net
BiocatalysisAsymmetric ReductionsHigh enantioselectivity, mild reaction conditions, environmentally benign.
PhotocatalysisC-H FunctionalizationAccess to novel reaction pathways, use of light as a traceless reagent. researchgate.net

Flow Chemistry and Continuous Processing for Scalability

To meet potential industrial demands, the development of scalable synthetic routes is essential. Flow chemistry and continuous processing offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. almacgroup.comflinders.edu.auresearchgate.net

Future research should focus on translating the synthesis of this compound and its key transformations into continuous flow systems. This will involve:

Reactor Design: Designing and optimizing microreactors or other continuous flow reactors for key reaction steps.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.

In-line Analysis: Implementing in-line analytical techniques for real-time monitoring and control of the manufacturing process.

Integration with Emerging Chemical Technologies

The convergence of chemistry with other scientific and technological fields presents exciting new avenues for research on this compound.

Future research should explore the integration of this compound with emerging technologies such as:

Artificial Intelligence (AI) and Machine Learning: Employing computational tools to predict the properties and reactivity of new derivatives of this compound, and to guide the design of new synthetic routes.

High-Throughput Screening: Utilizing automated systems to rapidly screen the biological activity of a large library of derivatives, accelerating the discovery of new therapeutic agents.

Automated Synthesis: Developing automated platforms for the synthesis and purification of this compound and its derivatives, enabling rapid access to a wide range of compounds for further study.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in organic synthesis, medicinal chemistry, and materials science.

Expansion of Synthetic Applications in Advanced Materials and Chemical Biology

The dual functionality of this compound makes it a compelling candidate for pioneering research in materials science and as a tool in chemical biology. The strategic positioning of the nitro and aldehyde groups allows for a wide range of chemical modifications, paving the way for novel applications beyond traditional organic synthesis.

Advanced Materials Synthesis

The indole nucleus is a recognized structural motif in the development of functional polymers and materials. rsc.orgrsc.org The presence of the reactive aldehyde and the potential for transformation of the nitro group in this compound provide multiple handles for polymerization and material functionalization.

Polymer Scaffolds: The aldehyde group can readily participate in condensation reactions with various monomers to form novel polyesters, polyimines, and other polymers. These indole-based polymers could exhibit unique thermal, electronic, and photophysical properties. rsc.orgresearchgate.net For instance, polyesters synthesized from indole-based dicarboxylates have shown high glass transition temperatures and the ability to form transparent, flexible films. rsc.org Future work could explore the polycondensation of this compound derivatives to create high-performance bioplastics. rsc.org

Functional Dyes and Pigments: Indole derivatives are used in the development of dyes. The chromophoric and auxochromic nature of the nitro and indole groups, respectively, suggests that derivatives of this compound could be developed as novel colorimetric sensors or functional dyes for applications in smart textiles or optoelectronic devices.

Nanomaterials and Coatings: The isomeric 5-Nitro-1H-indole-3-carbaldehyde has been noted for its application in the development of advanced materials, including nanomaterials and coatings. chemimpex.com This suggests a parallel avenue of research for the 2-nitro isomer. It could be used to functionalize nanoparticle surfaces or as a precursor for creating corrosion-resistant or electroactive coatings. The electrochemical properties of indole-based polymers, which can be cross-linked through electrochemical oxidation, further highlight this potential. rsc.org

Chemical Biology and Sensor Technology

In the field of chemical biology, there is a continuous search for molecular probes and sensors to study biological processes without direct therapeutic intent. The unique structure of this compound makes it an attractive scaffold for such tools.

Fluorescent Probes and Chemosensors: The indole moiety is known for its intrinsic fluorescence, which can be modulated by the introduction of functional groups and interaction with analytes. researchgate.netresearchgate.net Indole-based sensors have been successfully developed for the detection of various metal ions, including Zn²⁺, Hg²⁺, and Fe³⁺. researchgate.netnih.govmdpi.com The aldehyde group of this compound can be chemically modified to incorporate specific recognition units (ionophores), while the nitro group can tune the electronic properties of the indole ring system. This could lead to the development of highly selective and sensitive "turn-on" or ratiometric fluorescent sensors for specific ions or small molecules in environmental or biological samples. researchgate.netnih.gov For example, a reported indole-based chemosensor for Zn²⁺ demonstrated its utility in bio-imaging in zebrafish. mdpi.com

Probes for Studying Reaction Mechanisms: The reactivity of the aldehyde and the potential for the nitro group to be reduced to a reactive nitroso or amino group make this compound a useful tool for probing chemical and biological reactions. The aldehyde can form Schiff bases with amines, allowing for the labeling of proteins or other biomolecules. researchgate.net Furthermore, nitroindole derivatives have been investigated as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, indicating their potential in advanced analytical techniques. acs.org

Compound Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)N+[O-])C=O
InChI Key LWALXHVEMHTZHP-UHFFFAOYSA-N

Data sourced from PubChem and other chemical suppliers.

Table 2: Spectroscopic Data for Indole-3-carbaldehyde Derivatives

Spectroscopic TechniqueCharacteristic FeatureChemical GroupReference
¹H NMR Signal at 9–10 ppmAldehyde Proton (-CHO) acs.org
IR Spectroscopy Absorptions around 1500-1550 cm⁻¹Nitro Group (-NO₂) acs.org

Note: Specific spectral data for this compound is not widely published; this table reflects general characteristics of related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.